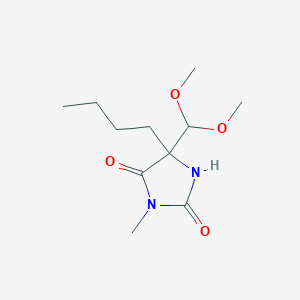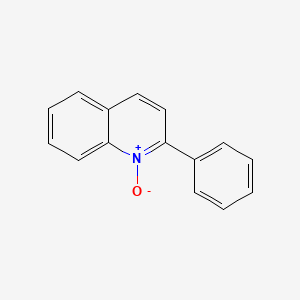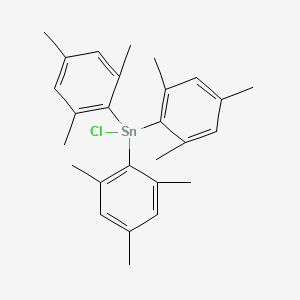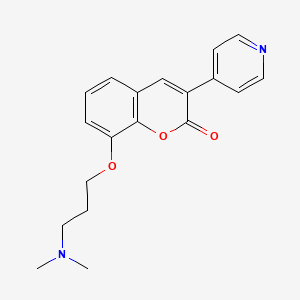![molecular formula C5H7Cl3O2S3 B14739421 Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane CAS No. 6329-42-6](/img/structure/B14739421.png)
Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane is an organic compound characterized by the presence of a methoxy group, a trichloromethyl group, and a disulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane typically involves the reaction of methoxyethane with trichloromethyl disulfide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product in a usable form.
Analyse Des Réactions Chimiques
Types of Reactions
Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the cleavage of the disulfanyl group, resulting in simpler compounds.
Substitution: The methoxy and trichloromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or simpler hydrocarbons.
Applications De Recherche Scientifique
Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism by which Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s disulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function and activity. This interaction can modulate biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methoxyethane: A simpler ether with a methoxy group, used as a solvent and in organic synthesis.
Trichloromethyl disulfide: Contains the trichloromethyl and disulfanyl groups, used as a reagent in organic chemistry.
Methoxycarbonyl compounds: Contain the methoxycarbonyl group, used in various chemical reactions and as intermediates in synthesis.
Uniqueness
Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
6329-42-6 |
|---|---|
Formule moléculaire |
C5H7Cl3O2S3 |
Poids moléculaire |
301.7 g/mol |
Nom IUPAC |
O-(2-methoxyethyl) (trichloromethyldisulfanyl)methanethioate |
InChI |
InChI=1S/C5H7Cl3O2S3/c1-9-2-3-10-4(11)12-13-5(6,7)8/h2-3H2,1H3 |
Clé InChI |
DBJUDGQKINRGRT-UHFFFAOYSA-N |
SMILES canonique |
COCCOC(=S)SSC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3,4,4a,10b-Hexahydrobenzo[c]chromen-6-one](/img/structure/B14739343.png)
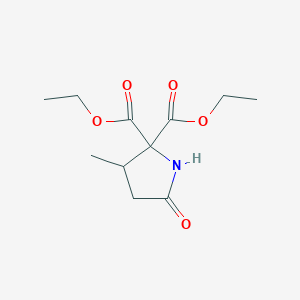
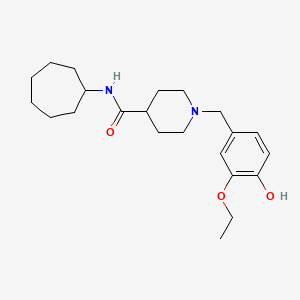
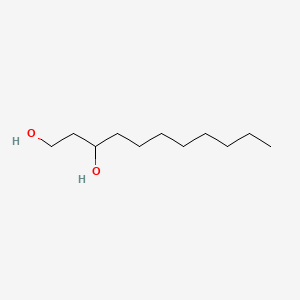
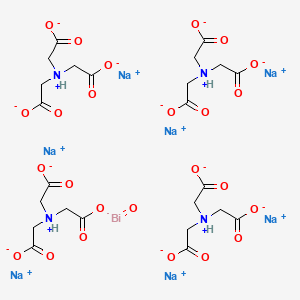
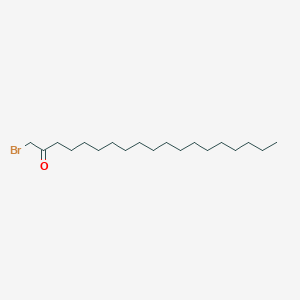
![2-Cyano-2-[(e)-naphthalen-2-yldiazenyl]acetamide](/img/structure/B14739363.png)

